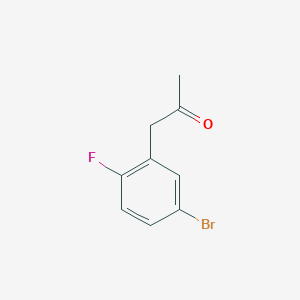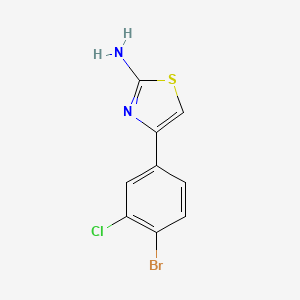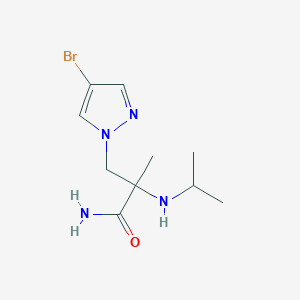
2-Chloro-1,4-difluoro-3-vinylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,4-difluoro-3-vinylbenzene is an organic compound with the molecular formula C8H5ClF2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and vinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,4-difluoro-3-vinylbenzene typically involves the halogenation of a benzene derivative followed by the introduction of a vinyl group. One common method is the electrophilic aromatic substitution reaction, where benzene is first chlorinated and fluorinated under controlled conditions. The vinyl group can then be introduced through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and coupling reactions. The process requires precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1,4-difluoro-3-vinylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further halogenation, nitration, and sulfonation reactions.
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The vinyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Halogenation: Chlorine or fluorine gas in the presence of a catalyst.
Heck Reaction: Palladium catalyst, base, and an alkene.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst.
Major Products
Halogenated Derivatives: Further substitution with halogens.
Nitrated and Sulfonated Derivatives: Products of nitration and sulfonation reactions.
Oxidized Products: Aldehydes and carboxylic acids.
Reduced Products: Ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,4-difluoro-3-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-1,4-difluoro-3-vinylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The vinyl group allows for further functionalization, enabling the compound to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-Chloro-1,4-difluoro-3-vinylbenzene is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and physical properties. The presence of both chlorine and fluorine atoms, along with a vinyl group, allows for diverse chemical transformations and applications that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C8H5ClF2 |
|---|---|
Molekulargewicht |
174.57 g/mol |
IUPAC-Name |
2-chloro-3-ethenyl-1,4-difluorobenzene |
InChI |
InChI=1S/C8H5ClF2/c1-2-5-6(10)3-4-7(11)8(5)9/h2-4H,1H2 |
InChI-Schlüssel |
GRDXQAJSGOUBSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C=CC(=C1Cl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-hydroxy-N'-{spiro[3.3]heptan-2-yl}octanediamide](/img/structure/B13558364.png)



![Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13558380.png)




